3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-7-4-10-19(16(15)2)28-11-6-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-8-5-9-18(25)13-17/h4-5,7-10,13H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLMITVLPUGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential pharmacological applications. Its unique structure combines a chlorobenzyl group with a dimethylphenyl moiety and a pyrimidopurine core, which may influence its biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H24ClN5O2
- Molecular Weight : 449.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes. Preliminary studies suggest it may act as a ligand for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which are implicated in mood regulation and anxiety disorders. The binding affinity and selectivity for these receptors can lead to antidepressant and anxiolytic effects .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of purine compounds exhibit significant antidepressant and anxiolytic activities. For instance:
- Study Findings : A related compound demonstrated antidepressant-like effects in forced swim tests (FST) and anxiolytic-like activity in four-plate tests (FPT) . This suggests that similar derivatives may possess comparable properties.
In Vitro Studies
In vitro assays have shown that compounds with similar structures can inhibit certain enzyme activities or modulate receptor functions:
- Receptor Binding Assays : Radioligand binding assays revealed that certain derivatives exhibit high affinity for serotonin receptors . This suggests potential for therapeutic use in treating mood disorders.
In Vivo Studies
Animal model studies have provided insights into the efficacy of this compound:
- Efficacy in Animal Models : Compounds structurally related to this compound have shown promising results in reducing immobility time in FSTs . This indicates potential antidepressant activity.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing this compound, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step reactions, including Friedel-Crafts alkylation to form the chlorobenzyl intermediate, followed by cyclization to assemble the tetrahydropyrimido-purine core. Key parameters include:
- Temperature : Controlled heating (e.g., 80–100°C) during cyclization to avoid side reactions.
- Catalysts : Palladium on carbon for hydrogenation steps or Lewis acids (e.g., AlCl₃) for alkylation .
- Solvent Systems : Dichloromethane or ethanol for polar intermediates. Optimization via solvent screening (e.g., THF vs. DMF) improves solubility and reaction efficiency.
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ ~3.3–3.5 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 460.93) and fragmentation patterns .
- HPLC/UPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer :
- Cytotoxicity Assays : MTT or XTT tests on cancer cell lines (e.g., MCF-7 breast cancer cells) at 1–100 µM concentrations, with IC₅₀ calculations .
- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits to quantify inhibition .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS in rodent plasma. Low oral absorption may require formulation optimization (e.g., liposomal encapsulation) .
- Metabolite Identification : Use liver microsomes to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) that reduce activity .
- Dose Escalation : Adjust dosing regimens in xenograft models (e.g., 10–50 mg/kg IP) to correlate plasma levels with tumor suppression .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target hits (e.g., Aurora kinase).
- Structural Modeling : Dock the compound into ATP-binding pockets (e.g., using AutoDock Vina) to design analogs with improved specificity .
- CRISPR Knockout : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .
Q. How do substituent modifications (e.g., chlorobenzyl vs. fluorobenzyl) alter bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with halogen or methyl substitutions and compare IC₅₀ values. For example:
| Substituent | IC₅₀ (EGFR Inhibition) | LogP |
|---|---|---|
| 3-Chlorobenzyl | 0.8 µM | 3.2 |
| 4-Fluorobenzyl | 1.5 µM | 2.9 |
- Electronic Effects : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -Cl) with enhanced potency .
Q. What computational approaches predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use QikProp (Schrödinger) to estimate CYP450 inhibition, hERG liability, and BBB penetration.
- Molecular Dynamics (MD) : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify reactive intermediates .
Data Contradiction Analysis
Q. How to address conflicting reports on apoptosis induction vs. cell cycle arrest mechanisms?
- Methodological Answer :
- Mechanistic Profiling : Perform dual Annexin V/PI staining (apoptosis) and EdU incorporation (cell cycle) assays under identical conditions.
- Pathway Enrichment : RNA-seq or phospho-proteomics to identify dominant pathways (e.g., caspase-3 activation vs. p21 upregulation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
